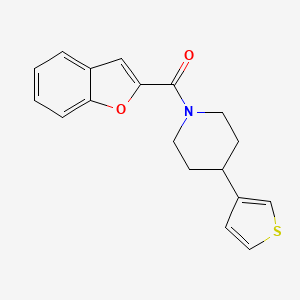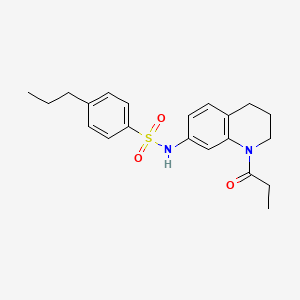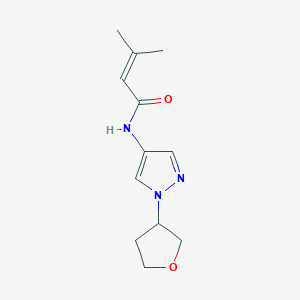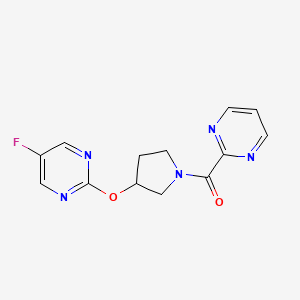
Benzofuran-2-yl(4-(thiophen-3-yl)piperidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzofuran-2-yl(4-(thiophen-3-yl)piperidin-1-yl)methanone is a complex organic compound that features a benzofuran ring, a thiophene ring, and a piperidine ring
Mechanism of Action
Target of Action
Benzofuran compounds have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They have been utilized as anticancer agents . The biological target EGFR, a member of the tyrosine kinase family, has been chosen to carry out the docking study for newly synthesized hybrids .
Mode of Action
Benzofuran compounds have been found to bind with high affinity to multiple receptors , which could be helpful in developing new useful derivatives.
Biochemical Pathways
Benzofuran compounds have been shown to have a broad range of clinical uses, indicating the diverse pharmacological activities of this series of compounds . For example, a complex benzofuran derivative is constructed by a unique free radical cyclization cascade .
Pharmacokinetics
The broad range of clinical uses of benzofuran derivatives indicates that they have favorable pharmacokinetic properties .
Result of Action
Benzofuran compounds have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Action Environment
The synthesis of benzofuran compounds has been shown to be influenced by environmental factors such as temperature and the presence of certain solvents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzofuran-2-yl(4-(thiophen-3-yl)piperidin-1-yl)methanone typically involves multi-step organic reactions. One common method involves the following steps:
Formation of Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of 2-hydroxybenzaldehyde with an appropriate reagent.
Formation of Thiophene Ring: The thiophene ring can be synthesized via the Gewald reaction, which involves the condensation of a ketone with elemental sulfur and a nitrile.
Formation of Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or by the cyclization of 1,5-diaminopentane.
Coupling Reactions: The final step involves coupling the benzofuran, thiophene, and piperidine rings through a series of reactions, such as nucleophilic substitution or palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions (temperature, pressure, solvent), and employing catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Benzofuran-2-yl(4-(thiophen-3-yl)piperidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzofuran and thiophene rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)
Major Products
Oxidation: Formation of carboxylic acids or ketones
Reduction: Formation of alcohols or amines
Substitution: Formation of halogenated derivatives or substituted benzofuran/thiophene compounds
Scientific Research Applications
Benzofuran-2-yl(4-(thiophen-3-yl)piperidin-1-yl)methanone has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design for treating various diseases.
Biology: Studied for its interactions with biological macromolecules and potential as a bioactive compound.
Materials Science: Used in the development of organic semiconductors and light-emitting diodes (OLEDs).
Pharmacology: Investigated for its potential as an antimicrobial, anticancer, or anti-inflammatory agent.
Comparison with Similar Compounds
Similar Compounds
Benzofuran Derivatives: Compounds like psoralen and angelicin, which have similar benzofuran structures.
Thiophene Derivatives: Compounds like suprofen and articaine, which contain thiophene rings.
Piperidine Derivatives: Compounds like piperine and raloxifene, which feature piperidine rings.
Uniqueness
Benzofuran-2-yl(4-(thiophen-3-yl)piperidin-1-yl)methanone is unique due to its combination of three distinct heterocyclic rings, which may confer unique biological and chemical properties
Properties
IUPAC Name |
1-benzofuran-2-yl-(4-thiophen-3-ylpiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO2S/c20-18(17-11-14-3-1-2-4-16(14)21-17)19-8-5-13(6-9-19)15-7-10-22-12-15/h1-4,7,10-13H,5-6,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPPANBAZJVUCCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CSC=C2)C(=O)C3=CC4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-methyl-N-[(1-methyl-1H-imidazol-5-yl)methyl]prop-2-enamide](/img/structure/B2515608.png)
![2-[(S)-phenyl(1H-1,2,3,4-tetrazol-5-yl)methyl]pyridine](/img/structure/B2515609.png)

![ethyl 2-{8-[(furan-2-yl)methyl]-1,6,7-trimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl}acetate](/img/structure/B2515612.png)

![5-[1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B2515616.png)
![7-methoxy-N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]-1-benzofuran-2-carboxamide](/img/structure/B2515618.png)

![N-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-6-carboxamide](/img/structure/B2515621.png)


![Ethyl 2-[(5-{[(butylamino)carbonyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetate](/img/structure/B2515624.png)

